1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol
Description
Properties
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-naphthalen-2-yloxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-12-18(19)13(2)21(20-12)10-16(22)11-23-17-8-7-14-5-3-4-6-15(14)9-17/h3-9,16,22H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDMPWCXGKOCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC3=CC=CC=C3C=C2)O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol represents a novel entry in the class of pyrazole derivatives, which have garnered attention due to their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
The molecular formula for this compound is , with a molecular weight of approximately 366.24 g/mol. Its structure includes a pyrazole ring, a naphthyl ether moiety, and a secondary alcohol functional group, which may contribute to its bioactivity.
Biological Activity Overview
Research has indicated that pyrazole derivatives exhibit a range of biological activities, including antitumor , anti-inflammatory , and antimicrobial properties . The specific compound has been studied for its potential effects on various cellular pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory cytokines | |
| Antimicrobial | Effective against certain bacterial strains |
The biological activity of this compound is hypothesized to involve interaction with specific enzyme targets or receptors . For instance, pyrazole derivatives are known to inhibit kinases involved in tumor progression and inflammation. The presence of the bromo substituent may enhance its binding affinity to these targets.
Case Studies
A series of studies have been conducted to elucidate the biological effects of pyrazole derivatives:
- Antitumor Activity : In vitro studies demonstrated that various pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound was tested alongside doxorubicin to assess potential synergistic effects. Results indicated enhanced cytotoxicity when used in combination therapy .
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties where the compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Antimicrobial Activity : The antimicrobial efficacy was evaluated against Gram-positive and Gram-negative bacteria, showing promising results particularly against Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
- 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (Compound 18, ): This compound shares the 3,5-dimethylpyrazole core but lacks the 4-bromo substituent. Instead, it incorporates a sulfonamide group and a ketone linker.
- 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17, ) :
This pyrazol-3-one derivative includes a bromine atom and a chlorophenyl substituent. The ketone group in the pyrazole ring modifies hydrogen-bonding capacity compared to the propan-2-ol linker in the target compound .
Naphthalene-Containing Analogues
- Nadolol () :
A β-blocker drug featuring a naphthalen-1-yloxy group and a propan-2-ol chain. The positional isomerism (naphthalen-2-yloxy vs. naphthalen-1-yloxy) influences spatial orientation and receptor interactions, highlighting the importance of substituent placement in pharmacological activity .
Physicochemical and Spectroscopic Properties
- 13C-NMR Data :
In compound 19 (), methyl groups on heterocycles resonate at ~10–11 ppm, while aromatic carbons appear at 100–130 ppm. The target compound’s pyrazole methyl groups and naphthalene carbons are expected to show similar shifts, with bromine causing deshielding effects .
Data Tables
Table 1. Structural and Molecular Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
